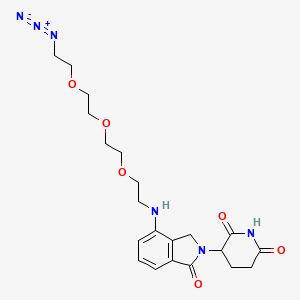

Lenalidomide-PEG3-C2-azide

Description

Evolution of Targeted Protein Degradation Modalities

The concept of eliminating harmful proteins rather than merely blocking their function has given rise to innovative therapeutic modalities, with bifunctional degraders like PROTACs leading the charge.

Traditional pharmacology has largely focused on occupancy-based inhibition, where a drug molecule binds to a protein's active site to block its activity. This approach, while successful for many diseases, has limitations. It often requires high drug concentrations to maintain sufficient occupancy, can lead to off-target effects, and is ineffective against non-enzymatic or structural proteins that lack a defined active site.

Targeted protein degradation, in contrast, overcomes these challenges by co-opting the body's natural protein disposal system to eliminate the entire target protein. This offers several advantages:

Event-driven versus occupancy-driven: A single degrader molecule can trigger the destruction of multiple protein copies, leading to a more sustained and potent effect at lower concentrations.

Broadening the "druggable" proteome: TPD can target proteins that have been traditionally considered "undruggable" due to their lack of a suitable binding pocket for an inhibitor.

Potential for greater selectivity: By hijacking specific cellular machinery, it may be possible to achieve a higher degree of selectivity for the target protein.

Bifunctional degraders are the workhorses of TPD. These molecules are designed with two distinct heads connected by a linker. One head binds to the protein of interest (POI), while the other recruits a component of the cell's protein degradation machinery, typically an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to the POI, marking it for destruction by the proteasome. PROTACs are the most well-studied class of bifunctional degraders.

Fundamentals of PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are ingeniously designed molecules that act as a bridge between a target protein and an E3 ligase, effectively hijacking the ubiquitin-proteasome system (UPS) for a specific purpose.

A PROTAC molecule is comprised of three key components:

E3 Ligase Ligand: This moiety binds to an E3 ubiquitin ligase, a family of enzymes responsible for the final step of ubiquitin transfer to a substrate protein. Ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used in PROTAC design. nih.govnih.gov Lenalidomide (B1683929) is a well-established ligand for the CRBN E3 ligase. musechem.commedchemexpress.com

Linker: The linker is a chemical tether that connects the E3 ligase ligand to the POI ligand. Its length, composition, and attachment points are critical for the proper formation of the ternary complex and subsequent degradation efficiency. precisepeg.com Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility. biochempeg.combiochempeg.comjenkemusa.com

Protein of Interest (POI) Ligand: This part of the PROTAC binds specifically to the disease-causing protein that is targeted for degradation.

The mechanism of action of a PROTAC involves a series of orchestrated events:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex. nih.gov

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's recycling center. The PROTAC molecule is then released and can go on to induce the degradation of another POI molecule.

A key feature of PROTACs is their catalytic mode of action. Because the PROTAC molecule is not consumed in the degradation process, a single molecule can mediate the destruction of multiple target protein molecules. This catalytic nature allows for potent biological effects at substoichiometric concentrations, a significant advantage over traditional inhibitors that require a 1:1 stoichiometric ratio with their target.

Structure

3D Structure

Properties

Molecular Formula |

C21H28N6O6 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

3-[7-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C21H28N6O6/c22-26-24-7-9-32-11-13-33-12-10-31-8-6-23-17-3-1-2-15-16(17)14-27(21(15)30)18-4-5-19(28)25-20(18)29/h1-3,18,23H,4-14H2,(H,25,28,29) |

InChI Key |

VTBUBJKNPABXBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Lenalidomide Peg3 C2 Azide As a Protac Building Block

Molecular Architecture and Functional Moieties

Lenalidomide-PEG3-C2-azide is a precisely designed chemical entity that provides a streamlined approach to PROTAC synthesis. tocris.comrndsystems.com Its structure is composed of three critical functional parts: a Cereblon-recruiting moiety, a flexible linker, and a reactive handle for conjugation.

| Component | Function |

| Lenalidomide (B1683929) | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. |

| PEG3 Linker | Provides appropriate spacing and influences physicochemical properties. |

| Terminal Azide (B81097) | Enables conjugation to a target protein ligand via click chemistry. |

Lenalidomide Moiety: Cereblon E3 Ligase Recruitment

The lenalidomide portion of the molecule serves as the E3 ligase-recruiting ligand. wisc.edumedchemexpress.com Lenalidomide is a well-characterized immunomodulatory drug that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.govnih.gov By binding to CRBN, the lenalidomide moiety effectively hijacks this E3 ligase. frontiersin.orgnih.gov In the context of a PROTAC, this recruitment brings the CRL4^CRBN^ complex into close proximity with the target protein, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome. frontiersin.orgsigmaaldrich.com The use of lenalidomide and its analogs, like pomalidomide (B1683931), is prevalent in PROTAC design due to their favorable pharmacological properties and established ability to engage CRBN. wisc.edu

Polyethylene Glycol (PEG3) Linker: Design and Conformational Considerations

The specific "PEG3" designation indicates three ethylene (B1197577) glycol units. medchemexpress.commedchemexpress.com The length of the linker is a crucial parameter; a linker that is too short may cause steric hindrance preventing the formation of the ternary complex, while one that is too long might not effectively bring the two proteins together. nih.gov The defined length of the PEG3 linker in this building block provides a specific and commonly utilized spacing for initial PROTAC designs. medchemexpress.com While alkyl chains are also common, the inclusion of oxygen atoms in PEG linkers can modulate the properties of the resulting PROTAC. nih.gov

Terminal Azide Group: Bioorthogonal Click Chemistry Handle

The terminal azide group (-N3) on the linker is a key functional handle for the final assembly of the PROTAC. tocris.comrndsystems.com The azide is a bioorthogonal functional group, meaning it is stable and non-reactive with most functional groups found in biological systems. nih.govmdpi.com Its specific reactivity is reserved for a complementary functional group, most notably an alkyne, through a set of reactions broadly termed "click chemistry". mdpi.comnih.gov This specific and high-yielding reactivity makes the azide an ideal chemical handle for conjugating the Lenalidomide-linker moiety to a ligand for a protein of interest that has been functionalized with an alkyne group. medchemexpress.commedchemexpress.com

Synthetic Accessibility and Chemical Conjugation Strategies

The modular design of PROTACs is greatly facilitated by robust and efficient chemical ligation methods. medchemexpress.com The presence of the azide group in this compound makes it perfectly suited for click chemistry-based assembly strategies. medchemexpress.commedchemexpress.com

Click Chemistry Methodologies for PROTAC Assembly

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for the synthesis of complex molecules like PROTACs. rsc.org The azide-alkyne cycloaddition is a cornerstone of click chemistry. researchgate.net This approach allows for the efficient and modular assembly of PROTAC libraries by coupling an azide-functionalized E3 ligase ligand-linker with an alkyne-functionalized target protein ligand. medchemexpress.comrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used form of the azide-alkyne cycloaddition is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is highly efficient and proceeds under mild conditions, often in a variety of solvents, and is compatible with many other functional groups. rsc.org

The general scheme for using this compound in a CuAAC reaction is as follows:

This compound + Alkyne-functionalized POI Ligand ---(Cu(I) catalyst)--> Lenalidomide-Linker-Triazole-POI Ligand PROTAC

| Reaction | Reactants | Product | Key Features |

| CuAAC | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High yield, Mild conditions, High selectivity, Copper(I) catalyzed. nih.gov |

General Synthetic Approaches for Azide-Terminated PEG Derivatives

The synthesis of azide-terminated PEG derivatives is a well-established process in polymer and bioconjugate chemistry. nih.govresearchgate.net These methods allow for the creation of both monofunctional (azide at one end) and bifunctional (azide at both ends) PEG linkers with precise control over molecular weight. nih.gov

A common and effective synthetic strategy involves a two-step procedure: nih.govresearchgate.net

Activation of the Hydroxyl Group: The synthesis typically begins with a PEG molecule containing one or two terminal hydroxyl (-OH) groups. This hydroxyl group is a poor leaving group, so it must first be "activated." This is achieved by converting it into a more reactive group, most commonly a sulfonate ester like a mesylate (-OMs) or tosylate (-OTs). The reaction involves treating the PEG with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base. researchgate.netresearchgate.net

Nucleophilic Substitution with Azide: The resulting PEG-sulfonate intermediate contains an excellent leaving group. This intermediate is then reacted with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the mesylate or tosylate group to form the desired azide-terminated PEG. This substitution reaction is generally high-yielding. nih.govresearchgate.net

The final product is then purified to remove any unreacted starting materials or byproducts. Characterization techniques such as ¹H NMR and MALDI-TOF mass spectrometry are crucial to confirm that the hydroxyl groups have been fully converted to azides and to verify the molecular weight and purity of the final product. researchgate.netnih.gov An alternative approach involves the ring-opening polymerization of ethylene oxide using an initiator like allyl alcohol, followed by a two-step modification of the terminal hydroxyl group to an azide. nih.gov

Table 2: Typical Synthesis of a Monofunctional Azide-Terminated PEG

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Activation | mPEG-OH (methoxy-PEG-alcohol) | Methanesulfonyl chloride (MsCl), Base (e.g., Triethylamine), Dry solvent (e.g., Dichloromethane) | mPEG-OMs (methoxy-PEG-mesylate) researchgate.net |

| 2. Azidation | mPEG-OMs | Sodium azide (NaN₃), Solvent (e.g., Ethanol), Reflux nih.gov | mPEG-N₃ (methoxy-PEG-azide) nih.gov |

Considerations for Conjugation Efficiency and Purity

Achieving high conjugation efficiency and ensuring the purity of the final PROTAC are critical for obtaining reliable biological data and developing a successful therapeutic agent. nih.govnih.gov Several factors must be carefully considered during the design and synthesis process.

Linker Properties: The nature of the linker connecting the two ligands is paramount. nih.gov

Length: The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. Linkers that are too short may prevent complex formation, while those that are too long might lead to unfavorable conformations or reduced efficiency. researchgate.net

Flexibility and Rigidity: Flexible linkers, such as PEG and alkyl chains, can provide the conformational freedom needed for the two proteins to come together. researchgate.net However, introducing rigid elements like piperazine (B1678402) or triazole rings can restrict this flexibility, which in some cases can pre-organize the PROTAC into a more active conformation. nih.govresearchgate.net

Attachment Site: The point at which the linker is attached to both the target ligand and the E3 ligase ligand is crucial. nih.gov The linker must be connected at a position that does not disrupt the key binding interactions of either ligand with its respective protein. researchgate.net Analysis of solvent-exposed regions on the ligands is often used to identify suitable attachment points. nih.gov

Reaction and Purification: Good control over the efficiency of the functionalization and conjugation reactions is fundamental. nih.gov For click chemistry reactions like SPAAC, ensuring the purity of the azide- and alkyne-functionalized precursors is essential for a clean reaction. Following conjugation, rigorous purification using techniques like chromatography is necessary to separate the desired PROTAC from unreacted starting materials, reagents, and any potential side products. The final purity and structural integrity of the PROTAC must be confirmed using analytical methods like NMR and mass spectrometry. researchgate.netnih.gov

| Purification Method | Rigorous chromatographic separation post-conjugation. | Isolates the pure PROTAC, which is essential for accurate biological assessment. researchgate.net |

Molecular Mechanisms and Cellular Interactions

Cereblon (CRBN) Binding and Ternary Complex Formation

The interaction with CRBN is the critical first step in the mechanism of action for lenalidomide-based degraders. This binding event modifies the substrate specificity of the CRBN E3 ligase, leading to the formation of a new protein complex.

Lenalidomide (B1683929) and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, which is a component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN). nih.govnih.gov This binding event alters the surface of CRBN, creating a novel interface that can recognize and recruit proteins not normally targeted by this E3 ligase. These newly targeted proteins are referred to as "neo-substrates." rsc.orgbiorxiv.org

The binding of lenalidomide to CRBN induces the subsequent ubiquitination and proteasomal degradation of these neo-substrates. nih.gov Key examples of such neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. researchgate.netnih.gov Another significant neo-substrate is Casein Kinase 1α (CK1α), the degradation of which is linked to the therapeutic effects of lenalidomide in myelodysplastic syndromes with a specific chromosomal deletion (del(5q)). nih.govnih.gov The recruitment of these proteins is entirely dependent on the presence of the lenalidomide molecule, which acts as a "molecular glue" between CRBN and the neo-substrate. biorxiv.org

| Key Components in Ternary Complex Formation | Role |

| Lenalidomide | Acts as a molecular glue, binding to CRBN and inducing a conformational change. |

| Cereblon (CRBN) | A substrate receptor for the CRL4 E3 ubiquitin ligase complex. rsc.org |

| Neo-substrate (e.g., IKZF1, CK1α) | The target protein that is recruited to the CRBN complex for degradation. researchgate.netnih.gov |

| CRL4 E3 Ligase | The multi-protein complex that facilitates the transfer of ubiquitin to the neo-substrate. |

The structural basis for the interaction between lenalidomide and CRBN has been elucidated through crystallographic studies. researchgate.netrcsb.org The CRBN protein contains a specific thalidomide-binding domain (TBD). Within this domain lies a hydrophobic pocket that precisely accommodates the glutarimide (B196013) ring of the lenalidomide molecule. researchgate.net This interaction is stabilized by hydrogen bonds between the glutarimide ring and three tryptophan residues within the CRBN pocket. scielo.org.za

Conversely, the isoindolinone ring of lenalidomide is more exposed to the solvent. researchgate.net This exposure is crucial as it forms part of the new surface that recruits the neo-substrate. scielo.org.za The combined surface of CRBN and the bound lenalidomide creates the specific interface required for neo-substrate binding. For instance, in the degradation of CK1α, both CRBN and lenalidomide provide the binding interface for a β-hairpin loop present in the kinase's N-lobe. nih.gov This precise molecular fit explains why the binding of neo-substrates like IKZF1 and CK1α to CRBN is strictly dependent on the presence of the immunomodulatory drug. nih.gov

Lenalidomide-PEG3-C2-azide is a functionalized molecule designed for the creation of Proteolysis Targeting Chimeras (PROTACs). It consists of the CRBN-binding lenalidomide moiety, a PEG3 linker, and a terminal azide (B81097) group for conjugation to a ligand that targets a specific protein of interest. tocris.com The formation of the three-part complex—consisting of the E3 ligase (CRBN), the degrader molecule, and the target protein (neo-substrate)—is governed by the principle of cooperativity. researchgate.netnih.gov

Cooperativity (denoted by the factor α) describes how the binding of one component influences the binding of the other. nih.gov

Positive Cooperativity (α > 1): The formation of a binary complex (e.g., CRBN-degrader) increases the binding affinity for the third component (the target protein). This results in a more stable ternary complex than would be expected from the individual binding affinities alone. nih.gov

Negative Cooperativity (α < 1): The formation of a binary complex hinders the binding of the third component, leading to a less stable ternary complex. nih.gov

Ubiquitination and Proteasomal Degradation Pathway Modulation

Once the ternary complex is formed, the CRL4-CRBN E3 ligase is positioned to tag the neo-substrate for destruction via the ubiquitin-proteasome system. This process involves a well-defined enzymatic cascade.

The ubiquitination process is a three-step enzymatic cascade essential for protein degradation. nih.govwikipedia.org

Activation (E1): The process begins with the ubiquitin-activating enzyme (E1). In an ATP-dependent reaction, E1 forms a thioester bond with a ubiquitin molecule, thereby activating it. nih.govyoutube.com A cell typically has only a few types of E1 enzymes. wikipedia.org

Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a ubiquitin-conjugating enzyme (E2). nih.govwikipedia.org The E2 enzyme also forms a thioester bond with the ubiquitin. There is a greater diversity of E2 enzymes compared to E1s, allowing for more specificity in the pathway. wikipedia.org

Ligation (E3): The E2 enzyme, carrying the ubiquitin, then associates with an E3 ubiquitin ligase, such as the CRL4-CRBN complex. The E3 ligase acts as the substrate recognition component, binding to the specific target protein (in this case, the neo-substrate brought in by the lenalidomide-based degrader). youtube.comwikipedia.org The E3 ligase facilitates the final transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. wikipedia.org

| Enzyme | Name | Function |

| E1 | Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. nih.gov |

| E2 | Ubiquitin-Conjugating Enzyme | Receives activated ubiquitin from E1 and transfers it to the E3-substrate complex. wikipedia.org |

| E3 | Ubiquitin Ligase (e.g., CRL4-CRBN) | Recognizes the target protein and facilitates the final ubiquitin transfer from E2. nih.gov |

A single ubiquitin tag is often not sufficient to signal for degradation. Instead, a process called polyubiquitination is required. nih.gov This involves the sequential addition of multiple ubiquitin molecules to the initial ubiquitin attached to the target protein, forming a polyubiquitin (B1169507) chain. youtube.com

The ubiquitin protein itself has several lysine residues that can be used to form these chains. Chains linked via lysine 48 (K48) are the most common signal for targeting a protein to the 26S proteasome for degradation. nih.gov The CRL4-CRBN complex, once it has captured a neo-substrate, repeatedly catalyzes the transfer of ubiquitin molecules, building a K48-linked polyubiquitin chain on the target. nih.gov This chain then acts as a recognition signal for the proteasome, which is the cell's protein degradation machinery. frontiersin.org The proteasome unfolds the tagged protein and cleaves it into small peptides, effectively eliminating it from the cell. frontiersin.org

Proteasome-Mediated Degradation Dynamics

The chemical compound this compound is a specialized chemical tool designed for use in targeted protein degradation, specifically within the framework of Proteolysis-Targeting Chimeras (PROTACs). As a building block, it does not inherently induce the degradation of a target protein on its own. Instead, its function is to be chemically linked—or conjugated—to a ligand that can bind to a specific protein of interest. Once incorporated into a complete PROTAC, the Lenalidomide portion of the molecule orchestrates the degradation of the target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

The degradation dynamics of a PROTAC containing the this compound moiety are dictated by the well-established mechanism of Lenalidomide as a molecular glue for the E3 ubiquitin ligase complex, Cullin-RING Ligase 4 (CRL4) with Cereblon (CRBN) as the substrate receptor (CRL4CRBN). bohrium.comnih.gov The Lenalidomide part of the PROTAC binds to CRBN, effectively modulating its substrate specificity. bohrium.comnih.gov This binding event induces a conformational change in CRBN, creating a new surface that can recognize and bind to the target protein, which is brought into proximity by the other end of the PROTAC molecule.

This induced proximity between the CRL4CRBN E3 ligase and the target protein results in the poly-ubiquitination of the target protein, where multiple ubiquitin molecules are attached to it. tenovapharma.com This poly-ubiquitin chain acts as a signal, marking the target protein for recognition and subsequent degradation by the 26S proteasome. tenovapharma.com The proteasome then unfolds and proteolytically cleaves the target protein into smaller peptides, effectively eliminating it from the cell. tenovapharma.com The PROTAC molecule itself is not degraded in this process and can continue to facilitate the degradation of multiple copies of the target protein.

The efficiency of this degradation process is influenced by several factors, including the binding affinities of the PROTAC for both the target protein and CRBN, the length and composition of the linker (in this case, a PEG3 linker), and the cellular concentrations of the PROTAC, the target protein, and the components of the ubiquitin-proteasome system.

Research Findings on Lenalidomide-Mediated Degradation

While specific degradation data for PROTACs constructed with this compound is dependent on the target protein ligand it is conjugated with, the foundational mechanism of degradation is rooted in Lenalidomide's ability to recruit neosubstrates to the CRL4CRBN complex. Research on Lenalidomide itself provides insight into the degradation dynamics that can be expected.

Lenalidomide is known to induce the degradation of specific zinc finger transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. bohrium.comnih.gov It also mediates the degradation of Casein Kinase 1α (CK1α) in myelodysplastic syndromes with a deletion in chromosome 5q. nih.govnih.gov The degradation of these neosubstrates underlies the therapeutic effects of Lenalidomide.

The table below summarizes the key proteins known to be degraded through the action of the Lenalidomide-CRBN interaction, which is the same mechanism a PROTAC utilizing this compound would employ.

| Neosubstrate | Biological Role | Associated Disease Context |

| Ikaros (IKZF1) | Lymphoid transcription factor essential for B-cell development and function. | Multiple Myeloma, B-cell malignancies bohrium.comnih.gov |

| Aiolos (IKZF3) | Lymphoid transcription factor, works in concert with Ikaros. | Multiple Myeloma, B-cell malignancies bohrium.comnih.gov |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase involved in various cellular processes, including p53 regulation. | Myelodysplastic Syndrome (del(5q)) nih.govnih.gov |

The dynamics of this degradation are typically rapid and efficient. For instance, treatment of multiple myeloma cells with Lenalidomide leads to a significant reduction in IKZF1 and IKZF3 protein levels within hours. The specificity of this degradation is a key feature of the Lenalidomide-CRBN interaction, as closely related proteins are often not affected. nih.gov

When this compound is incorporated into a PROTAC, the expectation is that it will confer this potent and specific degradation capability onto the newly targeted protein. The table below illustrates hypothetical degradation parameters for a target protein when successfully targeted by a PROTAC derived from this building block, based on typical PROTAC performance.

| Parameter | Description | Typical Value Range |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | Sub-micromolar to nanomolar |

| Dₘₐₓ | The maximum percentage of target protein degradation achievable. | >80% |

| Time to Onset | The time required to observe significant degradation of the target protein. | Hours |

These values are illustrative and the actual degradation dynamics for a specific PROTAC would need to be determined experimentally. The PEG3 linker in this compound provides a flexible connection of a specific length to facilitate the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is crucial for efficient ubiquitination and degradation.

Structure Activity Relationship Sar Studies and Linker Optimization

Impact of Linker Length and Composition on PROTAC Efficacy

Polyethylene glycol (PEG) linkers are a favored choice in PROTAC design due to their flexibility and hydrophilicity, which can improve a PROTAC's solubility and cell permeability. biochempeg.comnih.gov The PEG3 linker, specifically, offers a balance of these properties. Its flexible nature allows the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex, which is a prerequisite for efficient protein degradation. nih.govresearchgate.net

The stability of this ternary complex is paramount. Lenalidomide (B1683929) itself acts as a "molecular glue," enhancing the interaction between CRBN and its neosubstrates by stabilizing pre-existing protein-protein interfaces. acs.orgnih.gov It achieves this, in part, by shielding key hydrogen bonds at the interface from water, thereby strengthening them. acs.orgnih.gov A PEG3 linker contributes to this process by providing the necessary spatial orientation and distance between the target protein and the E3 ligase, allowing for effective ubiquitination and subsequent degradation. nih.gov The flexible PEG linker can also establish crucial van der Waals interactions within the ternary complex, further contributing to its stability. nih.gov

The length of the linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. nih.gov A linker that is too short can cause steric clashes, preventing the formation of the ternary complex. nih.gov Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for ubiquitination. nih.gov

Studies have shown that even minor changes in linker length can have dramatic effects. For instance, increasing a linker by a single ethylene (B1197577) glycol unit was able to switch a dual EGFR/HER2 degrader into a selective EGFR-only degrader. nih.gov In another case, for the degradation of CRBN itself using a homo-PROTAC, a short 8-atom PEG linker was found to be optimal. nih.gov

Alkyl chains are another common type of flexible linker. They are chemically stable and synthetically accessible, but their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC. precisepeg.com The choice between a PEG and an alkyl linker involves a trade-off between solubility and metabolic stability, as PEG linkers can sometimes be more susceptible to metabolism in the body. precisepeg.com

| Linker Type | Key Characteristics | Impact on PROTAC Properties | Relevant Findings |

|---|---|---|---|

| PEG Linkers (e.g., PEG3) | Hydrophilic, flexible, good biocompatibility. precisepeg.combiochempeg.com | Improves water solubility and cell permeability. biochempeg.com Allows for versatile chemical modification. precisepeg.com | An optimal 16-atom PEG linker was more potent for ERα degradation than a 12-atom one. A short 8-atom PEG linker was optimal for CRBN degradation. nih.gov |

| Alkyl Linkers | Hydrophobic, flexible, synthetically accessible, chemically stable. precisepeg.com | May limit aqueous solubility but can be tuned with polar modifications. precisepeg.com Shorter linkers may offer better metabolic stability. semanticscholar.org | Often used in initial optimization studies due to ease of synthesis. nih.gov |

| Rigid Linkers (e.g., Alkynes, Piperazines) | Constrained conformation, can pre-organize the PROTAC into an active state. precisepeg.com | Can enhance selectivity and reduce the entropic penalty of binding. researchgate.net May improve metabolic stability and solubility. precisepeg.comsemanticscholar.org | Replacing a flexible amine linkage with a rigid ethynyl (B1212043) group increased potency in some cell lines. nih.gov |

Optimization of the Azide (B81097) Handle for Diverse PROTAC Applications

The "Lenalidomide-PEG3-C2-azide" compound features a terminal azide group (–N3). This functional group is not merely a placeholder; it is a highly strategic chemical handle that enables rapid and efficient synthesis of a wide variety of PROTACs through a set of reactions known as "click chemistry." This modular approach allows researchers to quickly connect the lenalidomide-linker piece to various target-binding warheads that have a complementary alkyne group, facilitating the creation of large libraries of PROTACs for screening. rsc.org

The azide group is prized in chemical biology for its specific reactivity and stability under most biological conditions. nih.govwikipedia.org It is largely inert to the functional groups found in biological systems, making it a "bioorthogonal" handle. wikipedia.orgacs.org Its primary and most utilized reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a highly stable 1,2,3-triazole ring. nih.gov This triazole ring itself can be a beneficial part of the linker, as it is metabolically robust and can mimic the properties of an amide bond. precisepeg.comnih.gov

The azide group itself is stable under many reaction conditions, though it can be reduced to an amine under strong reducing conditions. youtube.com Its stability allows for multi-step syntheses and purification without unwanted side reactions. The development of reagents like fluorosulfuryl azide has also provided safer and more efficient methods for introducing the azide group onto molecules like lenalidomide, further streamlining the synthesis of PROTAC building blocks. rsc.org This combination of stability and specific reactivity makes the azide group an invaluable tool for the modular and efficient construction of novel protein degraders. sigmaaldrich.com

Applications in Chemical Biology Research

Development of Chemical Probes and Activity-Based Probes

The design of chemical probes is fundamental to understanding the complex interactions of small molecules with their protein targets within a cellular context. Lenalidomide-PEG3-C2-azide provides a robust platform for the generation of such probes, facilitating both targeted protein degradation and the identification of novel protein binders.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound is a key component in the synthesis of CRBN-recruiting PROTACs. rndsystems.comnih.gov The terminal azide (B81097) group allows for the straightforward attachment of a "warhead"—a ligand that binds to a specific protein of interest—through highly efficient and biocompatible "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.commedchemexpress.com This modular approach allows researchers to rapidly generate a library of PROTACs to target various proteins for degradation. nih.gov

The PEG3 linker in this compound offers several advantages, including increased solubility and optimized spatial orientation between the E3 ligase and the target protein, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation. nih.gov

| Component | Function in PROTAC | Key Features |

| Lenalidomide (B1683929) Moiety | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov | A well-characterized ligand for CRBN, hijacking the cell's natural protein disposal machinery. nih.gov |

| PEG3 Linker | Connects the lenalidomide moiety to the target protein ligand. | Provides optimal length and flexibility for the formation of the ternary complex (CRBN-PROTAC-Target). Enhances solubility. |

| C2-azide Group | Enables conjugation to a target protein ligand. | The azide group is a versatile chemical handle for "click chemistry," allowing for the efficient and specific attachment of an alkyne-modified warhead. nih.govmedchemexpress.com |

Identifying the cellular targets of small molecules is a critical step in drug discovery and chemical biology. While not a direct application of this compound itself, the principles demonstrated with related probes highlight its potential. For instance, "photo-lenalidomide," a lenalidomide probe equipped with a photo-affinity label and an enrichment handle, has been successfully used for target identification through chemical proteomics. biorxiv.org This approach has not only confirmed known targets of lenalidomide, such as CRBN and the lymphoid transcription factors IKZF1 and IKZF3, but has also led to the discovery of novel interacting proteins like the eukaryotic translation initiation factor 3 subunit i (eIF3i). biorxiv.org

The azide functionality of this compound makes it readily adaptable for creating similar photo-affinity or biotin-tagged probes. By conjugating a photo-activatable group or a biotin (B1667282) tag via click chemistry, researchers can create tools to covalently label and then enrich binding partners of lenalidomide from cell lysates for identification by mass spectrometry. This strategy allows for an unbiased, proteome-wide search for direct and indirect targets of lenalidomide-based compounds. biorxiv.org

| Probe Type | Principle of Action | Information Gained |

| Photo-affinity Probe | Covalent cross-linking to interacting proteins upon photo-irradiation. biorxiv.org | Identification of direct binding partners in a cellular context. |

| Biotinylated Probe | Enrichment of probe-protein complexes using streptavidin affinity purification. | Identification of both direct and indirect interactors within a protein complex. |

Cellular Target Engagement Assays

Confirming that a molecule interacts with its intended target within a living cell is a crucial step in probe and drug development. This compound can be utilized to develop molecules for assessing target engagement with CRBN in a cellular environment.

A common method to assess the cellular binding affinity of a CRBN ligand is through competition-based assays. nih.govnih.govresearchgate.net In one such assay, a known PROTAC that degrades a specific protein of interest (e.g., HDAC6) is introduced into cells. nih.govresearchgate.net The degradation of the target protein is then measured in the presence and absence of a test compound, such as a molecule synthesized from this compound. If the test compound binds to CRBN, it will compete with the PROTAC for binding to the E3 ligase, thereby inhibiting the degradation of the target protein. nih.govresearchgate.net The extent to which degradation is rescued is proportional to the cellular affinity and concentration of the test compound. nih.gov

Another powerful technique for assessing target engagement in cells is the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. While not specifically documented for this compound, this compound could be used to synthesize a CRBN-targeting molecule whose engagement with CRBN in intact cells could be monitored by observing a shift in CRBN's melting temperature.

The azide handle of this compound is ideally suited for the synthesis of fluorescent probes for live-cell imaging through click chemistry. By attaching a fluorophore to the azide group, a fluorescent version of the lenalidomide ligand can be created. nih.gov Such probes could be used to visualize the subcellular localization of CRBN and to monitor the dynamics of target engagement in real-time using advanced microscopy techniques like Förster Resonance Energy Transfer (FRET). While specific examples of fluorescent probes derived directly from this compound are not yet prominent in the literature, the chemical feasibility is well-established. For instance, thalidomide-based fluorescent probes have been developed for imaging purposes, demonstrating the potential of this approach.

In Vitro Protein Degradation Studies

In vitro protein degradation assays are essential for dissecting the molecular mechanisms of PROTACs and for confirming the activity of newly synthesized degraders. This compound is a foundational component for generating the PROTACs used in these assays.

A typical in vitro degradation assay involves reconstituting the key components of the ubiquitin-proteasome system, including the E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (in this case, a CRBN complex), ubiquitin, and the target protein. nih.gov A PROTAC synthesized from this compound and a warhead for the target protein is then added to this mixture. The ubiquitination of the target protein can be monitored over time by Western blot, looking for the appearance of higher molecular weight ubiquitin conjugates on the target protein. Subsequent degradation can be assessed by the disappearance of the target protein band, often in the presence of proteasomes.

These cell-free systems allow for precise control over the experimental conditions and are invaluable for determining the efficiency and selectivity of a given PROTAC, as well as for studying the kinetics of ternary complex formation and ubiquitin transfer. nih.gov For example, studies have shown that lenalidomide and its derivatives promote the ubiquitination and subsequent degradation of neosubstrates like IKZF1 and IKZF3 by enhancing their interaction with CRBN. nih.govhaematologica.org In vitro assays using PROTACs derived from this compound can quantitatively assess the degradation of a chosen target protein.

| Assay Component | Role in In Vitro Degradation |

| Target Protein | The protein of interest to be degraded. |

| PROTAC (from this compound) | Bridges the target protein and the E3 ligase. |

| CRBN/DDB1 Complex | The E3 ubiquitin ligase recruited by the lenalidomide moiety. |

| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. |

| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. |

| Ubiquitin | The small protein tag that marks the target for degradation. |

| ATP | Provides the energy for the ubiquitination cascade. |

| Proteasome (optional) | The cellular machinery that degrades ubiquitinated proteins. |

Biochemical Assays for Ubiquitination Efficiency

A critical step in characterizing a novel PROTAC is to determine its ability to induce the ubiquitination of the target protein. While direct experimental data for PROTACs synthesized from this compound is not extensively published, the methodologies employed for similar Lenalidomide-based PROTACs provide a clear framework for such investigations.

In vitro ubiquitination assays are commonly performed to measure the efficiency of the PROTAC-induced ternary complex (E3 ligase-PROTAC-target protein) in promoting the transfer of ubiquitin to the target protein. researchgate.net These assays typically involve incubating the recombinant target protein, the E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, E1 and E2 enzymes, and ATP with the PROTAC. The extent of target protein ubiquitination is then assessed, often by Western blotting, using antibodies specific for the target protein or for ubiquitin.

A study on 6-position modified Lenalidomide derivatives provides a relevant example of how ubiquitination efficiency can be evaluated. researchgate.netnih.gov In this research, the investigators assessed the polyubiquitination of the neosubstrate SALL4 in the presence of different Lenalidomide analogs. The results demonstrated varying levels of ubiquitination depending on the specific modification to the Lenalidomide core, highlighting the sensitivity of the assay in distinguishing the efficacy of different degrader molecules. researchgate.net

Table 1: In Vitro Ubiquitination of Neosubstrate SALL4 by Lenalidomide Derivatives

| Compound | Relative Polyubiquitination of SALL4 |

| Lenalidomide | +++ |

| 6-fluoro lenalidomide | + |

| 6-chloro lenalidomide | - |

This table is based on data from a study on 6-position modified Lenalidomide derivatives and serves as a representative example of the type of data generated in ubiquitination assays. The symbols indicate the observed level of polyubiquitination. researchgate.net

Quantitative Assessment of Target Protein Degradation in Cell Lysates

Beyond in vitro ubiquitination, it is crucial to confirm that a PROTAC can effectively induce the degradation of its target protein within a cellular context. This is often initially assessed using cell lysates, which provide a more physiologically relevant environment than purified recombinant proteins.

In a typical cell lysate degradation assay, a cell line expressing the target protein is lysed, and the resulting lysate is incubated with the PROTAC. The level of the target protein is then quantified over time to determine the rate and extent of degradation. This can be achieved through various methods, including Western blotting, ELISA, or mass spectrometry-based proteomics. nih.gov

Research on Lenalidomide derivatives has demonstrated the utility of this approach. For instance, the degradation of neosubstrates like IKZF1 and CK1α was monitored in multiple myeloma and 5q myelodysplastic syndrome cell lines following treatment with different Lenalidomide analogs. nih.govnih.gov These experiments revealed that subtle chemical modifications to the Lenalidomide scaffold could lead to significant differences in the degradation profile of various neosubstrates. nih.gov For a PROTAC constructed using this compound, a similar experimental setup would be employed to quantify the degradation of its specific target protein.

Table 2: Degradation of Neosubstrates in MM1.S Cells by Lenalidomide Derivatives

| Compound | IKZF1 Degradation | CK1α Degradation |

| Lenalidomide | High | Moderate |

| 6-fluoro lenalidomide | Very High | High |

| Pomalidomide (B1683931) | High | Low |

This table is a representative example based on findings from studies on Lenalidomide derivatives, illustrating the type of data obtained from protein degradation assessments in cell lysates. The terms High, Moderate, and Low describe the relative extent of protein degradation observed. researchgate.netnih.gov

Advanced Research Directions and Methodological Innovations

High-Throughput Screening and Library Design

The discovery of novel and effective PROTACs requires the screening of large and diverse chemical libraries. thermofisher.comnih.gov High-throughput screening (HTS) methodologies are essential for identifying lead compounds and understanding the complex structure-activity relationships that govern PROTAC efficacy. citeab.comacs.org

Combinatorial Synthesis of PROTAC Libraries Utilizing Lenalidomide-PEG3-C2-azide

The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase ligand, and a linker, is perfectly suited for combinatorial synthesis. nih.govrsc.org this compound is a valuable reagent in this context, enabling the rapid generation of extensive PROTAC libraries. tocris.commedchemexpress.com The terminal azide (B81097) group allows for facile conjugation with a variety of alkyne-containing target protein ligands through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. medchemexpress.comnih.govspringernature.com This approach offers several advantages:

Diversity and Scope: By reacting this compound with a collection of different alkyne-functionalized warheads, researchers can quickly create a large library of PROTACs targeting a wide range of proteins. rsc.orgnih.gov

Linker Optimization: The PEG3 linker in this compound provides a starting point for linker design, a critical aspect of PROTAC optimization. rsc.org Libraries can be designed with varying linker lengths and compositions to fine-tune the ternary complex formation between the target protein, the PROTAC, and CRBN. nih.gov

Efficiency: Click chemistry reactions are typically high-yielding and proceed under mild conditions, making them ideal for the parallel synthesis required for library generation. medchemexpress.comnih.gov

One study, for instance, developed a chemoselective alkylation of lenalidomide (B1683929) to generate a library of PROTACs, which successfully degraded BET proteins and inhibited cancer cell proliferation. nih.govsigmaaldrich.commedchemexpress.com Another example utilized a CuAAC-based platform to rapidly synthesize a library of PROTACs targeting BRD4. rsc.org

Automated Screening for Novel Target Degraders

Once a PROTAC library is synthesized, HTS platforms are employed to identify active degraders. thermofisher.comnih.gov These platforms are often automated to handle the large number of compounds and generate robust, quantitative data on protein degradation. slas.orgbruker.com Common HTS assay formats include:

Reporter-Based Assays: These systems use cells engineered to express a fusion protein of the target with a reporter like luciferase or a fluorescent protein. citeab.com A decrease in the reporter signal indicates target protein degradation. citeab.com

Immunoassays: Techniques like HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaLISA®/AlphaScreen® can be used to quantify the levels of the endogenous target protein in cell lysates after treatment with PROTACs. sygnaturediscovery.com

High-Content Imaging: This method uses automated microscopy and image analysis to visualize and quantify changes in protein levels and cellular morphology, providing a phenotypic signature of PROTAC activity. nih.govacs.org

Mass Spectrometry-Based Proteomics: Advanced mass spectrometry workflows allow for the global and unbiased quantification of thousands of proteins, providing a comprehensive view of a PROTAC's on-target and off-target effects. thermofisher.combruker.com

These automated screening approaches, combined with large, combinatorially synthesized PROTAC libraries, are accelerating the discovery of novel degraders for a wide array of therapeutic targets. slas.orgbruker.com

Structural Biology Approaches for Ternary Complex Elucidation

A deep understanding of the three-dimensional structure of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is crucial for the rational design and optimization of potent and selective degraders. researchgate.netnih.gov Several biophysical and computational techniques are employed to shed light on these dynamic interactions.

Cryo-Electron Microscopy and X-ray Crystallography of CRBN-Lenalidomide-POI Complexes

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques for determining the high-resolution structures of macromolecular complexes. researchgate.netrcsb.orgrcsb.orgpdbj.org These methods have provided invaluable insights into how lenalidomide and its derivatives mediate the interaction between CRBN and its neo-substrates. nih.govresearchgate.net

For example, crystal structures of the DDB1-CRBN complex bound to lenalidomide, pomalidomide (B1683931), and thalidomide (B1683933) have revealed the key interactions within the "thalidomide-binding pocket" of CRBN. nih.govresearchgate.netrcsb.org Furthermore, structures of ternary complexes, such as CRBN-lenalidomide-CK1α and CRBN-CC-885-GSPT1, have elucidated how these molecular glues create a new binding surface on CRBN that recruits specific neo-substrates. nih.gov These structural studies provide a blueprint for designing PROTACs that can effectively induce the formation of a stable and productive ternary complex.

Computational Modeling and Molecular Dynamics Simulations

Due to the transient and flexible nature of PROTAC-mediated ternary complexes, obtaining experimental structures can be challenging. researchgate.net Computational modeling and molecular dynamics (MD) simulations have emerged as essential tools to complement experimental approaches and guide PROTAC design. acs.orgacs.orgchemrxiv.orgchemrxiv.orgdimensioncap.com

Ternary Complex Modeling: Various computational methods, such as protein-protein docking and integrative modeling platforms like PROTAC-Model, are used to predict the three-dimensional arrangement of the ternary complex. researchgate.netacs.orgacs.org These models can help in selecting appropriate linker lengths and attachment points to facilitate favorable protein-protein interactions. nih.gov

These computational approaches are becoming increasingly sophisticated, enabling more accurate predictions and providing deeper insights into the molecular mechanisms of PROTAC action. acs.orgchemrxiv.orgchemrxiv.org

Investigating Off-Target Effects and Selectivity Mechanisms in PROTACs

A critical aspect of PROTAC development is ensuring their selectivity and minimizing off-target effects. researchgate.netnih.gov While PROTACs offer the potential for enhanced selectivity compared to traditional inhibitors, the use of E3 ligase recruiters like lenalidomide introduces the possibility of unintended degradation of its natural neo-substrates. researchgate.netresearchgate.netnih.gov

Lenalidomide and its analogues are known to induce the degradation of certain zinc finger transcription factors, such as IKZF1 and IKZF3, which is responsible for their therapeutic effects in multiple myeloma but could be an undesirable off-target effect for a PROTAC designed for a different indication. nih.govresearchgate.net Therefore, it is crucial to characterize the complete degradation profile of any new lenalidomide-based PROTAC.

Researchers are employing a variety of strategies to investigate and mitigate off-target effects:

Proteomics-Based Profiling: Unbiased mass spectrometry-based proteomics is the gold standard for identifying all proteins that are degraded upon treatment with a PROTAC. nih.gov This provides a comprehensive view of both on-target and off-target degradation.

High-Throughput Off-Target Screening: Reporter-based assays can be adapted to screen for the degradation of known lenalidomide neo-substrates in a high-throughput manner. nih.govbiorxiv.org

Rational Design to Minimize Off-Target Effects: Structural and computational insights are being used to design next-generation CRBN ligands with altered neo-substrate profiles. researchgate.netnih.gov For example, modifications to the lenalidomide scaffold have been shown to modulate its ability to degrade specific neo-substrates, offering a path towards more selective PROTACs. researchgate.netnih.gov Studies have shown that modifications at the C5 position of pomalidomide can reduce the degradation of off-target zinc finger proteins. nih.govbiorxiv.org Similarly, modifications at the 6-position of lenalidomide have been shown to control neosubstrate selectivity. researchgate.netnih.gov

By combining these approaches, scientists are gaining a deeper understanding of the factors that govern PROTAC selectivity and are developing strategies to design safer and more effective protein degraders. nih.govresearchgate.net

Proteomic Profiling of Degraded Proteins

A critical aspect of developing targeted protein degraders is understanding their impact on the entire proteome. Global proteomic analysis, typically using mass spectrometry, is an essential tool for identifying the full spectrum of proteins degraded upon treatment with a PROTAC. This allows for the confirmation of on-target degradation, the identification of off-target effects, and a deeper understanding of the downstream cellular consequences of degrading the protein of interest.

High-throughput screening assays are being developed to rapidly assess the efficacy of multiple PROTACs simultaneously. pharmaceuticalintelligence.com These platforms can monitor PROTAC-mediated ubiquitination and subsequent degradation in a multi-well format, enabling faster generation of structure-activity relationships (SAR) to guide the design of more potent and selective molecules. pharmaceuticalintelligence.com For instance, Tandem Ubiquitin Binding Entities (TUBEs) can be used as affinity capture reagents to specifically isolate poly-ubiquitinated proteins, allowing for a direct measure of a PROTAC's ability to induce ubiquitination of its target. pharmaceuticalintelligence.com Comparative proteomic studies are often employed, analyzing protein levels in cells treated with a PROTAC versus control cells to quantify the degradation of specific targets and identify any unintended protein level changes across the proteome. youtube.com This approach is crucial for validating the selectivity of a degrader and ensuring that its therapeutic effect is not compromised by the degradation of other essential proteins. explorationpub.com

Table 1: Methodologies in Proteomic Profiling for TPD

| Methodology | Description | Application in TPD |

|---|---|---|

| Mass Spectrometry (MS)-Based Proteomics | Quantitative analysis of the entire proteome or sub-proteome. Techniques include SILAC, TMT, and Label-Free Quantification. | Identifies and quantifies on-target and off-target protein degradation following degrader treatment. youtube.com |

| Tandem Ubiquitin Binding Entities (TUBEs) | Affinity capture reagents that specifically bind to poly-ubiquitinated proteins. | Used in assays to measure the ubiquitination status of a target protein, confirming the mechanism of action. pharmaceuticalintelligence.com |

| High-Throughput Screening (HTS) Assays | Cell-based assays in multi-well formats to rapidly evaluate the degradation activity of large libraries of compounds. | Accelerates the identification of potent and selective degraders and facilitates structure-activity relationship (SAR) studies. pharmaceuticalintelligence.com |

| CRISPR-Cas9 Genome Editing | Used to create knockout cell lines for specific E3 ligases. | Helps to confirm the E3 ligase dependency of a PROTAC and to study the selectivity of different E3 ligase recruiters. acs.org |

Strategies for Enhancing PROTAC Specificity

The specificity of a PROTAC is paramount to its function as a therapeutic agent, as off-target degradation can lead to toxicity. Specificity is influenced by the selective binding of the warhead to the protein of interest (POI) and the E3 ligase ligand to its cognate ligase, as well as the formation of a productive ternary complex. youtube.comresearchgate.net Several strategies are employed to enhance this specificity.

Linker Optimization: The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but plays a crucial role in the stability and geometry of the ternary complex. explorationpub.com Key parameters for optimization include:

Length: The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but not so long that the productive ternary complex cannot form efficiently. explorationpub.com Altering linker length can even impart selectivity between different proteins targeted by the same warhead. nih.gov

Composition and Rigidity: The chemical nature of the linker affects the molecule's physicochemical properties, such as solubility and cell permeability. nih.gov Incorporating rigid elements like piperazine (B1678402)/piperidine rings or alkynes can pre-organize the PROTAC's conformation, reducing the entropic penalty of forming the ternary complex and improving stability. nih.govnih.gov

Attachment Point: The position where the linker is attached to the POI ligand and the E3 ligase ligand is critical. explorationpub.com The attachment point should be in a solvent-exposed region to avoid disrupting the binding of the ligands to their respective proteins.

E3 Ligase Selection: While most PROTACs utilize ligands for the well-characterized E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL), the human genome contains over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.gov Developing ligands for these tissue-specific E3 ligases could enable the degradation of a target protein only in specific cell types, thereby minimizing systemic toxicity. nih.gov

Ternary Complex Cooperativity: The formation of the POI-PROTAC-E3 ligase ternary complex can be cooperative, non-cooperative, or antagonistic. Positive cooperativity, where the binding of one protein increases the affinity for the other, is highly desirable as it can significantly enhance the potency and selectivity of the degrader. youtube.com The linker's design is instrumental in achieving favorable protein-protein interactions within the ternary complex that contribute to cooperativity. explorationpub.com

Table 2: Strategies for Improving PROTAC Specificity

| Strategy | Description | Impact on Specificity |

|---|---|---|

| Linker Length Optimization | Adjusting the number of atoms in the linker chain (e.g., using different length PEG or alkyl chains). | Optimizes the distance and orientation between the POI and E3 ligase, which is crucial for forming a stable ternary complex. explorationpub.comnih.gov |

| Linker Rigidity Modification | Incorporating rigid chemical motifs (e.g., alkynes, piperazines) into the linker. | Reduces conformational flexibility, pre-organizing the molecule for binding and potentially improving ternary complex stability. nih.govexplorationpub.com |

| Attachment Vector Tuning | Changing the point of connection of the linker on the POI ligand or E3 ligase ligand. | Affects the geometry of the ternary complex and can dictate whether a productive orientation for ubiquitination is achieved. explorationpub.com |

| E3 Ligase Choice | Utilizing different E3 ligase ligands (e.g., for VHL, CRBN, or tissue-specific ligases). | Can confer tissue- or cell-type-specific degradation, reducing off-target effects in other tissues. nih.gov |

Emerging Concepts in Targeted Degradation Beyond the Proteasome (e.g., AUTAC, LYTAC)

While PROTACs effectively utilize the ubiquitin-proteasome system (UPS), this pathway is primarily responsible for degrading intracellular, soluble proteins. This leaves extracellular proteins, membrane proteins, and protein aggregates largely inaccessible. nih.gov To address this, new technologies have emerged that co-opt other cellular degradation pathways, primarily the lysosomal pathway. nih.govnih.gov

AUTACs (Autophagy-Tethering Compounds): Autophagy is a cellular recycling process that involves the sequestration of cytoplasmic components, including large protein aggregates and entire organelles, into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation. nih.gov Autophagy-Tethering Compounds (AUTACs) are chimeric molecules designed to hijack this system. nih.govmedchemexpress.com An AUTAC consists of a ligand for a target protein linked to an autophagy-targeting moiety, such as a guanine (B1146940) derivative. acs.org This tag can induce K63-linked polyubiquitination of the target, which is a signal recognized by autophagy receptors like p62/SQSTM1. nih.govmedchemexpress.com This leads to the engulfment of the AUTAC-target complex by the autophagosome and subsequent degradation within the lysosome. nih.gov This technology has shown the potential to degrade not only proteins but also damaged mitochondria (a process known as mitophagy). acs.orgmedchemexpress.com More recent developments include AUTACs that directly engage autophagy machinery proteins like LC3. rsc.org

LYTACs (Lysosome-Tethering Chimeras): To target extracellular and membrane-bound proteins, Lysosome-Tethering Chimeras (LYTACs) were developed. nih.gov LYTACs are bifunctional molecules that bridge a target protein to a cell-surface lysosome-targeting receptor. stanford.edu The pioneering LYTACs consisted of an antibody that recognizes the target protein conjugated to a synthetic glycopeptide ligand (e.g., mannose-6-phosphate (B13060355), M6P) that binds to the cation-independent mannose-6-phosphate receptor (CI-M6PR). nih.govamazonaws.com The CI-M6PR is a receptor that naturally traffics proteins from the cell surface and Golgi to the lysosome. nih.gov By binding simultaneously to the target protein and the CI-M6PR, the LYTAC induces the formation of a ternary complex on the cell surface, which is then internalized and transported to the lysosome for degradation. nih.gov This approach has successfully been used to degrade therapeutically relevant membrane proteins and secreted proteins. amazonaws.com To enhance tissue specificity, newer LYTACs have been developed that engage tissue-specific receptors, such as the asialoglycoprotein receptor (ASGPR) for liver-specific degradation. stanford.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.